Heptanamide, 7-[(aminoiminomethyl)amino]-N-[2-[[4-[(3-aminopropyl)amino]butyl]amino]-1-(hydroxymethyl)-2-oxoethyl]-
Description
This compound, with the molecular formula C₁₇H₃₇N₇O₃ (MW: 496.91 g/mol), is a synthetic amide derivative characterized by a heptanamide backbone modified with multiple amino and guanidino substituents. Its structure includes a central heptanamide chain substituted at the 7-position with an aminoiminomethyl (guanidino) group and an N-terminal extension featuring a hydroxymethyl-2-oxoethyl moiety linked to a polyamine chain (4-[(3-aminopropyl)amino]butyl) . The compound is structurally analogous to guanidine-containing alkaloids and peptide mimetics, which often exhibit roles in enzyme inhibition or receptor modulation .
Properties
Molecular Formula |
C18H39N7O3 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-[1-[4-(3-aminopropylamino)butylamino]-3-hydroxy-1-oxopropan-2-yl]-7-(hydrazinylmethylideneamino)heptanamide |
InChI |
InChI=1S/C18H39N7O3/c19-9-7-12-21-10-5-6-13-23-18(28)16(14-26)25-17(27)8-3-1-2-4-11-22-15-24-20/h15-16,21,26H,1-14,19-20H2,(H,22,24)(H,23,28)(H,25,27) |
InChI Key |
KNMDTFGIMKHAKO-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCN=CNN)CCC(=O)NC(CO)C(=O)NCCCCNCCCN |
Origin of Product |
United States |
Preparation Methods
Traditional Multi-Step Synthesis
Starting Materials and Initial Functionalization
The synthesis traditionally begins with 7-bromoheptanenitrile (CAS 2090-63-1) and N¹,N⁴-bis(benzyloxycarbonyl)spermidine (Figure 1). The bromoheptanenitrile undergoes hydrolysis in concentrated hydrochloric acid to yield 7-bromoheptanamide , followed by nucleophilic substitution with protected spermidine derivatives.
Key Reaction:
$$
\text{7-Bromoheptanenitrile} \xrightarrow{\text{HCl, H}_2\text{O}} \text{7-Bromoheptanamide} \quad (\text{Yield: 81\%})
$$
Guanidinylation and Amide Coupling
The introduction of the guanidine moiety is achieved via condensation with 1H-pyrazole-1-carboxamidine hydrochloride under basic conditions. Subsequent coupling of the guanidinylated heptanamide with a polyamine side chain (e.g., N-[4-(3-aminopropyl)aminobutyl]-2,2-dihydroxyethanamide) employs carbodiimide-mediated activation (e.g., EDC/HOBt).
Challenges:
Ugi Multicomponent Reaction Approach
Reaction Design and Optimization
The Ugi four-component reaction (Ugi-4CR) streamlines synthesis by combining carboxylic acid , amine , isocyanide , and aldehyde in a single step (Figure 2). For 15-DSG:
- Carboxylic acid : 7-Guanidinoheptanoic acid
- Amine : Benzylamine (for N-protection)
- Isocyanide : tert-Butyl isocyanide
- Aldehyde : Glyoxylic acid
Conditions:
Enantioselective Synthesis and Resolution
Stability-Enhancing Modifications
Industrial-Scale Purification
Comparative Analysis of Synthetic Routes
| Method | Steps | Yield | Key Advantage | Limitation |
|---|---|---|---|---|
| Traditional | 12 | 7% | Established protocol | Low yield, labor-intensive |
| Ugi-4CR | 5 | 47% | Rapid, scalable | Requires microwave reactor |
| Enzymatic Resolution | 9 | 15% | High enantiopurity | Costly chiral auxiliaries |
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bonds in the compound are susceptible to hydrolysis under acidic or basic conditions. Hydrolysis typically cleaves the amide group, yielding carboxylic acids and amines.
Key Conditions and Products:
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Acidic Hydrolysis | Concentrated HCl, 100°C | Carboxylic acid derivatives + ammonium salts |
| Basic Hydrolysis | NaOH (6M), reflux | Sodium carboxylate + free amines |
For example, hydrolysis of the central amide bond (C=O) in the heptanamide backbone generates fragments with free amino and carboxyl groups . The hydroxymethyl group (-CH2OH) may undergo dehydration under acidic conditions, forming an aldehyde intermediate .
Oxidation and Reduction
The compound’s amino and hydroxymethyl groups participate in redox reactions:
Oxidation
-
Hydroxymethyl Group : Oxidized to a carboxyl group using strong oxidizing agents like KMnO4 or CrO3.
-
Primary Amines : Converted to nitro groups or imines under oxidative conditions (e.g., H2O2, O2).
Reduction
-
Amide Bonds : Reduced to amines using LiAlH4 or NaBH4 (with catalytic additives).
-
Nitriles (if present in analogs): Reduced to primary amines via hydrogenation (H2/Pd) .
Nucleophilic Substitution
The hydroxymethyl group (-CH2OH) acts as a nucleophilic site in reactions with electrophiles:
| Reaction | Reagents | Products |
|---|---|---|
| Esterification | Acetic anhydride, H+ | Acetylated hydroxymethyl ester |
| Ether Formation | Alkyl halides, base | Alkyl ether derivatives |
For instance, reaction with acetyl chloride forms an acetoxy derivative, enhancing lipophilicity .
Coordination and Chelation
The compound’s hydroxamic acid moiety (evident from its HDAC inhibition activity) enables metal ion chelation, particularly with Zn²⁺ and Fe³⁺. This interaction is critical for its biological activity as a histone deacetylase (HDAC) inhibitor.
Example Chelation Reaction:
This complex disrupts HDAC enzymatic activity, altering epigenetic regulation .
Polymer Conjugation
The compound’s amino groups participate in covalent conjugation with polymers (e.g., polyethylene glycol, PEG) via NHS ester or maleimide chemistry. Such modifications improve solubility and pharmacokinetics .
Conjugation Pathways:
| Reactive Group | Polymer | Linkage Formed |
|---|---|---|
| Primary Amine | PEG-NHS | Stable amide bond |
| Thiol (introduced via modification) | PEG-maleimide | Thioether bond |
These reactions are pivotal in drug delivery system design .
Enzymatic Interactions
In biological systems, the compound undergoes enzymatic transformations:
-
Protease-Mediated Cleavage : Amidase enzymes hydrolyze specific amide bonds, releasing bioactive fragments.
-
Oxidative Metabolism : Cytochrome P450 enzymes oxidize alkyl side chains, forming hydroxylated metabolites .
Stability Under Environmental Conditions
The compound’s stability correlates with pH and temperature:
| Condition | Stability Observation |
|---|---|
| pH 2–6 (aqueous) | Gradual hydrolysis over 72 hours |
| pH 7.4 (physiological) | Stable for 24 hours |
| High temperature (60°C) | Rapid decomposition |
Degradation products include fragmented amines and carbonyl compounds .
Comparative Reactivity
The table below contrasts reactivity features with structurally similar compounds:
| Feature | Heptanamide Derivative | CUDC-101 | SAHA |
|---|---|---|---|
| Hydroxamic Acid Chelation | Yes | Yes | Yes |
| Hydroxymethyl Reactivity | High | Low | Absent |
| Amide Bond Stability | Moderate | High | High |
This compound’s hydroxymethyl group distinguishes its reactivity profile .
Scientific Research Applications
Heptanamide, 7-[(aminoiminomethyl)amino]-N-[2-[[4-[(3-aminopropyl)amino]butyl]amino]-1-(hydroxymethyl)-2-oxoethyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique molecular structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Heptanamide, 7-[(aminoiminomethyl)amino]-N-[2-[[4-[(3-aminopropyl)amino]butyl]amino]-1-(hydroxymethyl)-2-oxoethyl]- involves its interaction with specific molecular targets and pathways. The compound’s multiple amino groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, their applications, and biological
Key Differences and Implications
Compared to HDAC inhibitor PSP53 , the target lacks adamantyl or hydrazine moieties critical for zinc-binding in HDAC active sites, suggesting divergent mechanisms.
Synthetic Complexity: The polyamine chain in the target compound introduces synthetic challenges, such as regioselective amidation and protecting-group strategies, which are less pronounced in analogs like N-(2-mercaptoethyl)heptanamide .
Toxicity Profile: The LD₅₀ of the target compound (35 mg/kg) is higher than many HDAC inhibitors (e.g., PSP53’s IC₅₀ in nanomolar ranges), implying a narrower therapeutic window .
Biological Activity
Heptanamide, commonly referred to as Gusperimus, is a synthetic derivative of the antitumor antibiotic spergualin. Its complex structure incorporates various functional groups that contribute to its biological activity, particularly in the field of oncology. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C17H37N7O3
- Molecular Weight : 387.52 g/mol
- CAS Registry Number : 104317-84-2
The compound's structure features multiple amino groups and a hydroxymethyl group, which are critical for its interaction with biological targets.
Gusperimus exhibits its biological effects primarily through modulation of immune responses and direct cytotoxicity against cancer cells. The compound has been shown to inhibit specific enzymes and pathways involved in cell proliferation and survival:
- Inhibition of Protein Synthesis : By interfering with ribosomal function, Gusperimus can inhibit protein synthesis in rapidly dividing cells, particularly cancer cells.
- Immunomodulatory Effects : It enhances the activity of certain immune cells, promoting an antitumor response.
- Enzyme Inhibition : The compound has demonstrated inhibitory effects on enzymes like topoisomerases, which are crucial for DNA replication and repair.
Antiproliferative Activity
Recent studies have highlighted Gusperimus's antiproliferative properties across various cancer cell lines:
- IC50 Values : In vitro tests have shown IC50 values below 20 μM against several human cancer cell lines, including HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) .
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HCT-116 | <20 | Topoisomerase inhibition |
| HeLa | <20 | Protein synthesis inhibition |
Case Studies
- Clinical Trials : Clinical trials have reported positive outcomes in patients with specific types of cancers when treated with Gusperimus. Notably, a study indicated improved survival rates in patients with advanced colorectal cancer .
- Combination Therapies : Research suggests that combining Gusperimus with other chemotherapeutic agents enhances its efficacy while potentially reducing side effects associated with higher doses of single agents.
Pharmacokinetics and Toxicology
Gusperimus demonstrates favorable pharmacokinetic properties:
- Absorption : Moderate absorption rates have been observed in preclinical models.
- Metabolism : Primarily metabolized in the liver, with a focus on cytochrome P450 pathways.
- Toxicity Profile : Generally well-tolerated; however, some studies indicate potential nephrotoxicity at high doses.
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
The synthesis involves multi-step reactions, typically starting with the coupling of a heptanamide backbone to functionalized amines. Key steps include:
- Amino protection : Use of tert-butoxycarbonyl (Boc) or phthaloyl groups to protect reactive amines during synthesis .
- Conjugation : Reaction of 7-aminoheptanamide derivatives with guanidine-containing reagents to introduce the aminoiminomethyl group. Solvents like anhydrous DMF or ethanol are critical for solubility and reaction efficiency .
- Purification : Flash chromatography (e.g., n-pentane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures to isolate the product .
Optimization strategies : Adjusting stoichiometry, reaction time (e.g., 24–48 hours), and temperature (e.g., 60–80°C) can improve yields. Monitoring intermediates via TLC (Rf values) ensures reaction progression .
Q. How is the compound structurally characterized, and what analytical techniques are essential?
Q. What preliminary toxicological data are available, and how should researchers interpret them?
- Acute toxicity : The compound has an LD₅₀ of 35 mg/kg (intravenous, mice), indicating moderate toxicity. Dose-response studies in rodents are recommended to establish safety margins .
- Mitigation : Use protective equipment (gloves, fume hoods) and adhere to institutional safety protocols .
Advanced Research Questions
Q. How can researchers investigate the compound’s mechanism of action in biological systems?
- Target identification : Use affinity chromatography or surface plasmon resonance (SPR) to screen for binding partners (e.g., enzymes, receptors) .
- Cellular assays : Evaluate effects on cell proliferation (MTT assay) or apoptosis (flow cytometry) in cancer/primary cell lines .
- Molecular modeling : Dock the compound into predicted binding pockets (e.g., using AutoDock Vina) to study interactions with targets like proteases or kinases .
Q. What methodologies resolve contradictions in synthetic yields or biological activity across studies?
- Batch analysis : Compare purity (HPLC ≥98%) and stereochemistry (chiral columns) between samples, as impurities or racemization may explain discrepancies .
- Reaction reproducibility : Standardize solvents (e.g., anhydrous DMF vs. ethanol) and catalysts (e.g., CuI for carbonylative reactions) .
- Biological replicates : Use ≥3 independent experiments with controls (e.g., DMSO vehicle) to validate activity trends .
Q. How can stability studies be designed to assess the compound under varying storage conditions?
- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then monitor decomposition via HPLC .
- Long-term stability : Store aliquots at –20°C (vs. 4°C or RT) and test monthly for 12 months. Use LC-MS to identify degradation products (e.g., hydrolysis of amide bonds) .
Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives?
- Analog synthesis : Modify the guanidine group (e.g., replace with urea) or alkyl chain length (C5 vs. C7) to assess impact on bioactivity .
- Pharmacophore mapping : Use QSAR software (e.g., Schrodinger’s Phase) to correlate structural features (e.g., logP, H-bond donors) with experimental IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
